molecular formula C10H10O2 B1335874 5-Hydroxy-2-tetralone CAS No. 35697-10-0

5-Hydroxy-2-tetralone

Cat. No. B1335874
CAS RN: 35697-10-0
M. Wt: 162.18 g/mol
InChI Key: SPOWVZSMEMISBG-UHFFFAOYSA-N
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Description

5-Hydroxy-2-tetralone is a chemical compound that is part of the tetralone family, which are bicyclic aromatic ketones. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active molecules. The tetralone scaffold is particularly significant in the field of medicinal chemistry, as it is a core structure in many natural products and therapeutic agents .

Synthesis Analysis

The synthesis of tetralone derivatives has been explored through various methods. One approach involves the methylation of dihydroxynaphthalene, followed by a Birch reduction to yield methoxy-tetralone, which can be further modified to produce specific tetralone derivatives . Another method includes the use of a Grignard reaction with succinic anhydride, selective reduction, and Friedel-Crafts cyclization to generate the tetralone structure . Additionally, a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal has been reported to efficiently produce 2-tetralone . These synthetic routes highlight the versatility and adaptability of tetralone synthesis for generating a wide range of compounds.

Molecular Structure Analysis

The molecular structure of 5-hydroxy-2-tetralone and its derivatives is characterized by the presence of a hydroxy group and various substituents on the tetralin ring system. The stereochemistry of these molecules is crucial for their biological activity, as seen in the case of cis-8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, where the (+)-enantiomer exhibits potent 5-HT receptor agonist activity . The molecular structure also influences the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Tetralone derivatives undergo a variety of chemical reactions. For instance, the reaction of 5-hydroxy-1-tetralone with glucose in sulfuric acid leads to the formation of a fluorescent compound, benzonaphthenedione, indicating the reactivity of the tetralone moiety under acidic conditions . The transformation of amino-tetralol into tetralone under catalytic acidic conditions also demonstrates the susceptibility of these compounds to rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-2-tetralone derivatives are influenced by their molecular structure. These properties are essential for understanding their pharmacokinetics and pharmacodynamics. For example, the brain concentrations of 8-hydroxy-2-(di-n-propylamino)tetralin, a serotonin agonist, can be determined using liquid chromatography with electrochemical detection, which is sensitive to low concentrations and provides insights into the compound's distribution and metabolism in the brain . The physical properties, such as solubility and stability, are also critical for the compound's application in drug development and synthesis.

Scientific Research Applications

  • Pharmaceuticals and Biological Activities

    • Field : Medicinal Chemistry
    • Application : Tetralone derivatives, including 5-Hydroxy-2-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities .
    • Methods : These compounds are used as starting materials in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .
    • Results : The structural features of α-tetralone derivatives are responsible for potential therapeutic applications .
  • Fluorescence Determination of Enzyme Activity

    • Field : Biochemistry
    • Application : 5-Hydroxy-1-tetralone is used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .
    • Methods : It is used as a reagent in a fluorescence technique for the determination of enzyme activity .
    • Results : This method allows for the detection and measurement of enzyme activity .
  • Metabolite of Levobunolol and d-Bunolol

    • Field : Pharmacology
    • Application : 5-Hydroxy-1-tetralone is used as a metabolite of Levobunolol and d-Bunolol .
    • Methods : It is used in the study of the metabolism of these drugs .
    • Results : This helps in understanding the metabolic pathways of these drugs .
  • Synthesis of Therapeutically Functional Compounds

    • Field : Medicinal Chemistry
    • Application : Many α-tetralone derivatives, including 5-Hydroxy-2-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .
    • Methods : These compounds are used as starting materials in the synthesis of these therapeutically functional compounds .
    • Results : The structural features of α-tetralone derivatives are responsible for potential therapeutic applications .
  • Intermediate in the Synthesis of Various Pharmaceutical Drugs

    • Field : Pharmacology
    • Application : 2-Tetralone, a related compound to 5-Hydroxy-2-tetralone, is an intermediate in the synthesis of a variety of pharmaceutical drugs including L-687,384, nepinalone, napamezole, spirodone, and trioxifene .
    • Methods : It is prepared by reductive cleavage of 2-naphthyl ethers and used in the synthesis of these drugs .
    • Results : This helps in the production of these pharmaceutical drugs .
  • Fluorescent Labeling Reagent

    • Field : Biochemistry
    • Application : 5-Hydroxy-1-tetralone is used as a fluorescent labeling reagent during microdetection of glycosphingolipid on TLC plates .
    • Methods : It is used as a reagent in a fluorescence technique for the determination of enzyme activity .
    • Results : This method allows for the detection and measurement of enzyme activity .
  • Synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone Derivatives

    • Field : Organic Chemistry
    • Application : 5-Hydroxy-1-tetralone is used in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives .
    • Methods : It is used as a starting material in the synthesis of these compounds .
    • Results : This helps in the production of these specific organic compounds .
  • Internal Standard during HPLC Determination

    • Field : Analytical Chemistry
    • Application : 5-Hydroxy-1-tetralone is used as an internal standard during HPLC determination of 4-hydroxymephenytoin (4-OH-M) in human urine .
    • Methods : It is used in the HPLC technique for the determination of 4-hydroxymephenytoin in human urine .
    • Results : This method allows for the detection and measurement of 4-hydroxymephenytoin in human urine .

Future Directions

Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.

properties

IUPAC Name

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWVZSMEMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408361
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-tetralone

CAS RN

35697-10-0
Record name 5-Hydroxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry of 8.0 g. (0.048 mole) of 6-methoxy-1-naphthol and 200 ml. of liquid ammonia held below the reflux temperature by external cooling there is added 1.05 g. (0.15 g. - atom) of lithium ribbon over 25 minutes. After a further 10 minutes at this temperature, 20 ml. of ethanol is added over 30 minutes. As the blue color fades, the ammonia is evaporated and the residue stirred overnight under nitrogen wth 50 ml. of water, 50 ml. of tetrahydrofuran and 35 ml. of conc. hydrochloric acid. Extraction with three 100 ml. portions of chloroform followed by drying and solvent removal gives 7.24 g. of solid. Recrystallization (4:1) hexane-ethyl acetate gives 5.04 g. (68%) of ketone, m.p. 168°-171° (lit m.p. 155°-162° dec.), JACS 80, 2887 (1958).
Quantity
0.048 mol
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reactant
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0.15 g
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[Compound]
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ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Bonomi, P Cairoli, D Ubiali, CF Morelli, M Filice… - Tetrahedron …, 2009 - Elsevier
… Further reduction of the resulting 5-hydroxy-2-tetralone 6b with sodium borohydride gave racemic 5-hydroxy-2-tetralol rac-2b which was selectively protected at the phenolic hydroxyl …
Number of citations: 12 www.sciencedirect.com
P Manitto, G Speranza, D Monti, G Fontana… - Tetrahedron, 1995 - Elsevier
… The resulting 5-hydroxy-2-tetralone (4j) (650 mg, 70% yield) … title compound as described above for 5-hydroxy-2-tetralone (4j); 69… to 4e as previously described for 5-hydroxy-2-tetralone …
Number of citations: 31 www.sciencedirect.com
O Bsharat, MM Musa, C Vieille, SA Oladepo… - …, 2017 - Wiley Online Library
… Encouraged by the docking results obtained for 1 b–d, we predicted the stereochemical outcome of asymmetric reduction of 5-hydroxy-2-tetralone (1 i) and 8-hydroxy-2-tetralone (1 j) …
JF Eastham, DR Larkin - Journal of the American Chemical …, 1958 - ACS Publications
… solution yielded both 5-hydroxy-2-tetralone and its methoxymethyl ether XIII as described in thefollowing section. 5-Hydroxy-2-tetralone and Its … 5-hydroxy-2-tetralone and reduced to …
Number of citations: 22 pubs.acs.org
CD True - 1988 - search.proquest.com
Based on the premise that the unique dopaminergic agonist profile of 2-(di-n-propylamino)-5-hydroxy-6-methyltetralin is due to the in vivo oxidation of the 6-methyl moiety, and that this …
Number of citations: 2 search.proquest.com
AE Sardauna, M Abdulrasheed, A Nzila, MM Musa - Molecular Catalysis, 2023 - Elsevier
… to (S)-2-tetralol with a poor enantioselectivity, whereas the substituted tetralones were all reduced with high enantioselectivities except 6-methoxy-2-tetralone and 5-hydroxy-2-tetralone (…
Number of citations: 3 www.sciencedirect.com
T Kawada, K Yabushita, T Yasuda, T Ohta… - The Journal of …, 2022 - ACS Publications
… It is noteworthy that nonprotected 5-hydroxy-2-tetralone was compatible with the successive protocols to give 4f with 84% ee, although the isolated yield inevitably eroded during the …
Number of citations: 3 pubs.acs.org
DR Larkin - 1957 - trace.tennessee.edu
Introduction: The properties of liquid ammonia are similar in many ways to those of water. Liquid ammonia has the very high specific heat of 1.10 calories per gram. Hydrogen bonding …
Number of citations: 0 trace.tennessee.edu

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